molecular formula C12H18N2O2 B5166124 N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide

N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5166124
M. Wt: 222.28 g/mol
InChI Key: SHQSSZYEHDQIBL-UHFFFAOYSA-N
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Description

N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, may involve continuous flow processes and the use of advanced catalytic systems. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenating agents, organometallic reagents, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cycloheptyl group and carboxamide functionality differentiate it from other oxazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cycloheptyl-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-8-11(14-16-9)12(15)13-10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQSSZYEHDQIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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